2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a pyridine ring, a quinoline core, and various functional groups such as amino, carbonitrile, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2,4-dimethylphenyl-3-oxobutanoate. This intermediate is then reacted with 3-cyanopyridine and ammonium acetate under reflux conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted hexahydroquinolines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
Pyridopyrimidine: Exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Hydrazine-coupled pyrazoles: Demonstrated antileishmanial and antimalarial activities.
Uniqueness
2-Amino-4-(2,4-dimethylphenyl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility and potential for modification make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)-5-oxo-1-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-14-8-9-17(15(2)11-14)21-18(12-24)23(25)27(16-5-4-10-26-13-16)19-6-3-7-20(28)22(19)21/h4-5,8-11,13,21H,3,6-7,25H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXRBNUISHWNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CN=CC=C4)N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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